molecular formula C10H6N2O4S B079549 5-[(2-Nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione CAS No. 36140-65-5

5-[(2-Nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione

Cat. No. B079549
CAS RN: 36140-65-5
M. Wt: 250.23 g/mol
InChI Key: AOOOVMMYAYKAGI-YVMONPNESA-N
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Description

Synthesis Analysis

The synthesis of thiazolidinedione derivatives, including 5-[(2-Nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione, typically involves the Knoevenagel condensation or Claisen condensation reactions. These methods allow for the incorporation of various substituents on the thiazolidinedione core, influencing the compound's biological activity. The synthesis process is characterized by the use of specific catalysts and conditions that promote the formation of the desired product with high yield and purity (Chandrappa et al., 2008).

Molecular Structure Analysis

The molecular structure of 5-[(2-Nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione is crucial in determining its chemical behavior and interaction with biological targets. The compound's structure has been elucidated using spectroscopic methods such as NMR, LC/MS, and FTIR, revealing the presence of the nitro group and its positioning on the phenyl ring, which is essential for its activity. The planarity and electronic distribution within the molecule also play a vital role in its reactivity and biological interactions (Fatma et al., 2018).

Chemical Reactions and Properties

Thiazolidinediones, including this compound, participate in various chemical reactions that modify their structure and enhance their biological activity. These reactions may involve the addition or substitution of functional groups at different positions of the molecule. The presence of the nitro group and the thiazolidinedione core facilitates interactions with biological targets, leading to the compound's antiproliferative and antimicrobial activities. The electronic and steric effects of the substituents significantly influence the compound's reactivity and its ability to undergo chemical transformations (Prakash et al., 2011).

Physical Properties Analysis

The physical properties of 5-[(2-Nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione, such as solubility, melting point, and stability, are influenced by its molecular structure. These properties are critical in determining the compound's suitability for various applications, including its use in biological studies and potential pharmaceutical formulations. The crystalline structure and morphology can be assessed using techniques like X-ray diffraction, providing insights into the compound's physical characteristics and behavior under different conditions (Yathirajan et al., 2005).

Chemical Properties Analysis

The chemical properties of 5-[(2-Nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione, such as reactivity, stability, and interaction with other molecules, are determined by its functional groups and molecular structure. These properties are essential for understanding the compound's mechanism of action, its interaction with biological targets, and its potential therapeutic applications. The compound's ability to form bonds with proteins and other biological molecules is a key factor in its biological activity and pharmacological profile (Sakib et al., 2021).

Scientific Research Applications

  • Antiproliferative Activity Against Human Cancer Cell Lines

    • A study found that certain derivatives of thiazolidine-2,4-dione, including compounds with a nitro group on the thiazolidinone moiety, displayed potent antiproliferative activity against various carcinoma cell lines, highlighting their potential in cancer treatment (Chandrappa et al., 2008).
  • Corrosion Inhibition for Mild Steel

    • Research demonstrated that thiazolidinedione derivatives are effective inhibitors of mild steel corrosion in hydrochloric acid solutions. This suggests their application in industrial settings for protecting metals against corrosion (Yadav et al., 2015).
  • Antimicrobial Activity

    • Various N-substituted derivatives of 5-arylidene-thiazolidine-2,4-diones have been synthesized and shown to possess significant antimicrobial activity against different strains of bacteria and fungi. This indicates their potential use in developing new antimicrobial agents (Stana et al., 2014).
  • Potential Pharmacological Profile

    • Computational studies on 5-(3-nitro-arylidene)-thiazolidine-2,4-dione derivatives have indicated their potential biological and pharmacological activities. This could guide the synthesis of new drugs with increased pharmacological activity (Sakib et al., 2021).
  • Anti-Inflammatory and Anticancer Properties

    • A particular derivative of thiazolidine-2,4-dione demonstrated notable anti-inflammatory and antibreast cancer activities, suggesting its potential as a therapeutic agent (Uwabagira & Sarojini, 2019).
  • Aldose Reductase Inhibitors

    • Some thiazolidine-2,4-dione derivatives have been identified as potent aldose reductase inhibitors, which could be beneficial in managing diabetic complications (Sohda et al., 1982).

properties

IUPAC Name

5-[(2-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2O4S/c13-9-8(17-10(14)11-9)5-6-3-1-2-4-7(6)12(15)16/h1-5H,(H,11,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOOOVMMYAYKAGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C2C(=O)NC(=O)S2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(2-Nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione

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